molecular formula C14H18O3 B13679903 Benzyl 2-cyclopentyl-2-hydroxyacetate

Benzyl 2-cyclopentyl-2-hydroxyacetate

Cat. No.: B13679903
M. Wt: 234.29 g/mol
InChI Key: SHFDGTCGWUQUFU-UHFFFAOYSA-N
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Description

Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is an organic compound that features a benzyl group attached to a cyclopentyl ring with a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate typically involves the esterification of ®-2-Cyclopentyl-2-hydroxyacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-Cyclopentyl-2-hydroxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of benzyl ®-2-cyclopentyl-2-oxoacetate.

    Reduction: Formation of benzyl ®-2-cyclopentyl-2-hydroxyethanol.

    Substitution: Formation of benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-2-Cyclopentyl-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the cyclopentyl ring.

    Cyclopentyl acetate: Contains the cyclopentyl ring but lacks the benzyl group.

    Benzyl alcohol: Contains the benzyl group but lacks the ester and cyclopentyl ring.

Uniqueness

Benzyl ®-2-Cyclopentyl-2-hydroxyacetate is unique due to the combination of a benzyl group, a cyclopentyl ring, and a hydroxyl ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-cyclopentyl-2-hydroxyacetate

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2

InChI Key

SHFDGTCGWUQUFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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